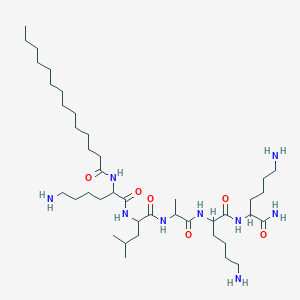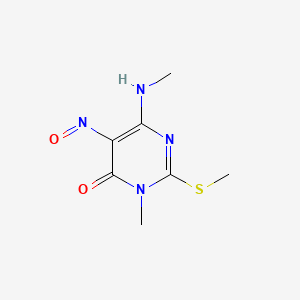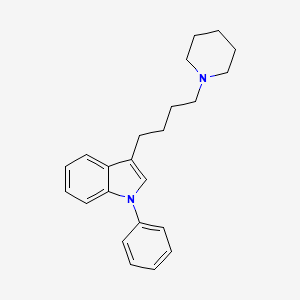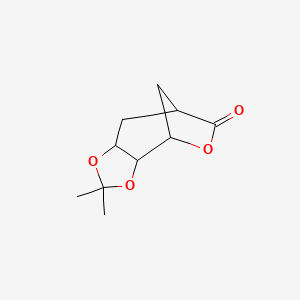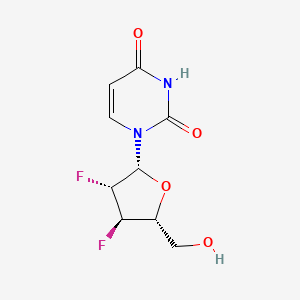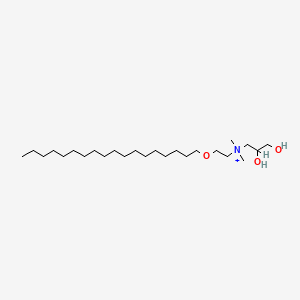![molecular formula C47H57ClFN7O8S B15196516 N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)
N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gefitinib-based PROTAC 3 is a compound designed to target and degrade the epidermal growth factor receptor (EGFR) in cancer cells. This compound is a type of proteolysis-targeting chimera (PROTAC), which leverages the cell’s natural protein degradation machinery to selectively degrade specific proteins. Gefitinib-based PROTAC 3 combines an EGFR inhibitor (gefitinib) with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gefitinib-based PROTAC 3 involves several key steps:
Synthesis of Gefitinib Derivative: The first step is the synthesis of a gefitinib derivative that can be linked to the VHL ligand. This involves modifying the gefitinib molecule to introduce a functional group that can react with the linker.
Linker Synthesis: The linker is synthesized separately. It is designed to connect the gefitinib derivative to the VHL ligand without interfering with their respective binding sites.
Conjugation: The gefitinib derivative and the VHL ligand are then conjugated via the linker. .
Industrial Production Methods
Industrial production of Gefitinib-based PROTAC 3 would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without loss of efficiency.
Purification: Developing efficient purification methods to isolate the final product from reaction by-products.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product
Analyse Des Réactions Chimiques
Types of Reactions
Gefitinib-based PROTAC 3 can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under certain conditions, potentially altering its activity.
Reduction: Reduction reactions can also occur, which may affect the stability of the compound.
Substitution: The linker or other functional groups in the compound can undergo substitution reactions, which could modify its binding properties
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO) is commonly used due to its ability to dissolve both organic and inorganic compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives of the compound, while reduction may yield reduced forms .
Applications De Recherche Scientifique
Gefitinib-based PROTAC 3 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of protein degradation and the role of EGFR in cellular processes.
Biology: The compound is used to investigate the biological functions of EGFR and its role in cancer cell proliferation and survival.
Medicine: Gefitinib-based PROTAC 3 is being explored as a potential therapeutic agent for cancers that overexpress EGFR, such as non-small cell lung cancer.
Mécanisme D'action
Gefitinib-based PROTAC 3 exerts its effects by inducing the degradation of EGFR. The mechanism involves:
Binding to EGFR: The gefitinib moiety binds to the EGFR, inhibiting its activity.
Recruitment of VHL: The VHL ligand recruits the VHL E3 ubiquitin ligase to the EGFR.
Ubiquitination: The VHL E3 ligase ubiquitinates the EGFR, marking it for degradation by the proteasome.
Degradation: The ubiquitinated EGFR is recognized and degraded by the proteasome, leading to a reduction in EGFR levels and inhibition of EGFR-mediated signaling pathways
Comparaison Avec Des Composés Similaires
Gefitinib-based PROTAC 3 can be compared with other similar compounds, such as:
PROTAC 3: Another EGFR-targeting PROTAC that uses a different linker or E3 ligase ligand.
Osimertinib-based PROTACs: These compounds use osimertinib, another EGFR inhibitor, instead of gefitinib.
Erlotinib-based PROTACs: These compounds use erlotinib, yet another EGFR inhibitor, instead of gefitinib
Gefitinib-based PROTAC 3 is unique in its specific combination of gefitinib and VHL ligand, which provides a distinct mechanism of action and potentially different therapeutic benefits compared to other EGFR-targeting PROTACs .
Propriétés
Formule moléculaire |
C47H57ClFN7O8S |
|---|---|
Poids moléculaire |
934.5 g/mol |
Nom IUPAC |
(2R,4S)-1-[(2R)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H57ClFN7O8S/c1-29-42(65-28-53-29)31-11-9-30(10-12-31)25-50-45(59)38-22-33(57)26-56(38)46(60)43(47(2,3)4)55-41(58)15-18-63-20-19-62-16-7-6-8-17-64-40-23-34-37(24-39(40)61-5)51-27-52-44(34)54-32-13-14-36(49)35(48)21-32/h9-14,21,23-24,27-28,33,38,43,57H,6-8,15-20,22,25-26H2,1-5H3,(H,50,59)(H,55,58)(H,51,52,54)/t33-,38+,43-/m0/s1 |
Clé InChI |
NICKHWYZMNLEPJ-OAHIFUHZSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


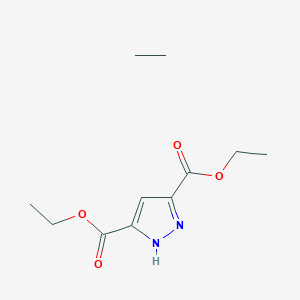
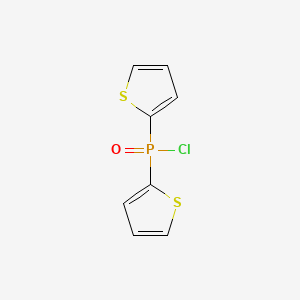
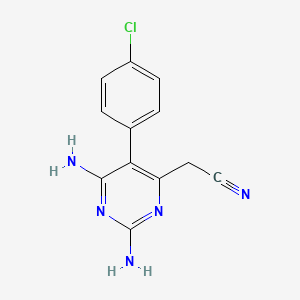
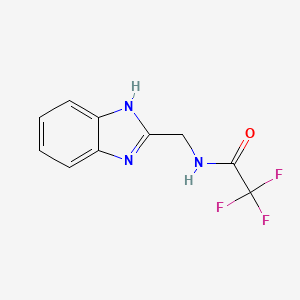
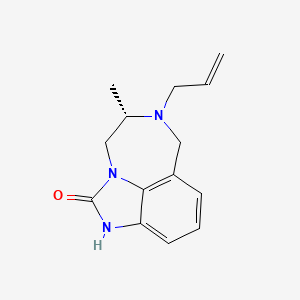

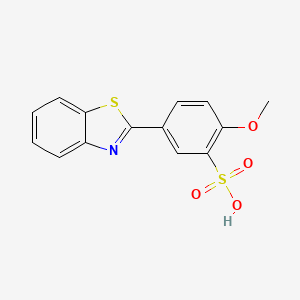
![5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)
